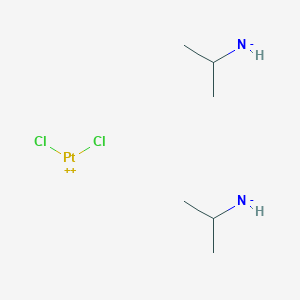
cis-Dichlorobis(isopropylamine)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dichlorobis(isopropylamine)platinum(II) is a platinum-based coordination complex with the chemical formula C6H18Cl2N2Pt. It is known for its potential applications in various fields, including medicinal chemistry and catalysis. The compound features a platinum(II) center coordinated to two chloride ions and two isopropylamine ligands in a cis configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
cis-Dichlorobis(isopropylamine)platinum(II) can be synthesized through the reaction of platinum(II) chloride with isopropylamine. The reaction typically involves dissolving platinum(II) chloride in an appropriate solvent, such as methanol or water, and then adding isopropylamine. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production methods for cis-Dichlorobis(isopropylamine)platinum(II) are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves using larger quantities of reactants and solvents, as well as employing more efficient mixing and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-Dichlorobis(isopropylamine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different platinum complexes, such as when treated with reducing agents like ascorbic acid or cysteine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. Reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Reduction Reactions: Reducing agents such as ascorbic acid and cysteine are used in aqueous or methanolic solutions.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands, depending on the substituents used.
Reduction Reactions: Products include reduced platinum complexes, such as platinum(0) species.
Aplicaciones Científicas De Investigación
cis-Dichlorobis(isopropylamine)platinum(II) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-Dichlorobis(isopropylamine)platinum(II) in medicinal applications involves its interaction with DNA. The compound forms cross-links with DNA strands, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell death, particularly in rapidly dividing cancer cells . The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features triphenylphosphine ligands instead of isopropylamine and is used primarily as a catalyst in organic synthesis.
cisplatin: A well-known anticancer drug with chloride ligands and ammonia ligands. It is widely used in chemotherapy for various cancers.
Uniqueness
cis-Dichlorobis(isopropylamine)platinum(II) is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The isopropylamine ligands provide a different steric and electronic environment compared to other ligands, potentially leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C6H16Cl2N2Pt |
|---|---|
Peso molecular |
382.19 g/mol |
Nombre IUPAC |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES canónico |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
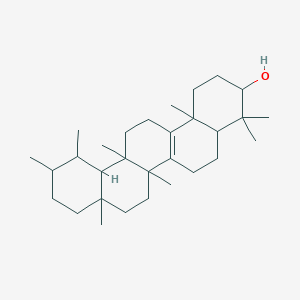
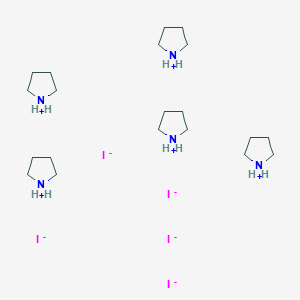

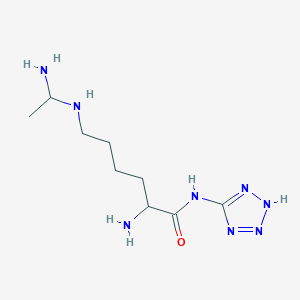
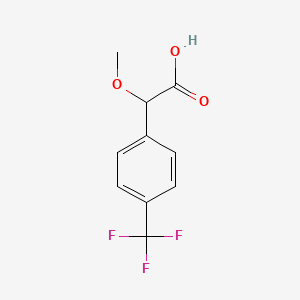
![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
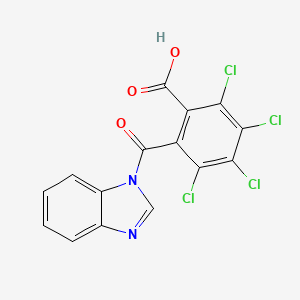
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
